molecular formula C12H16ClN B2480623 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2225136-10-5

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No. B2480623
CAS RN: 2225136-10-5
M. Wt: 209.72
InChI Key: OMFFHFYIEJJJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride is a chemical compound that has garnered interest due to its unique bicyclic structure and potential applications in organic synthesis and medicinal chemistry. The azabicyclo[2.1.1]hexane scaffold is a component of various bioactive molecules and synthetic intermediates, making the study of its synthesis, properties, and reactions valuable.

Synthesis Analysis

The synthesis of azabicyclo[2.1.1]hexane derivatives, including this compound, can be achieved through various methods. An efficient synthesis involves a batchwise, multigram preparation that includes key steps such as intramolecular displacement of primary alkyl chloride with tert-butylsulfinamide to forge the bicyclic ring system (Liao et al., 2016). Another approach utilizes a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane derivatives, highlighting the versatility and eco-friendly nature of azabicyclo[2.1.1]hexane synthesis (Ghorbani et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-benzyl-2-azabicyclo[2.1.1]hexane derivatives is characterized by a unique bicyclic framework, which is central to its chemical behavior and applications. X-ray crystallography and other analytical techniques can elucidate the precise configuration, showing the equatorial positioning of substituents and the overall conformation of the bicyclic system (Gensini et al., 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging its bicyclic structure for the synthesis of complex organic molecules. For example, electrophilic cyclization reactions have been utilized to achieve stereoselective synthesis of 1-iodo- or 1-phenyl selenenyl derivatives, demonstrating the compound's reactivity and versatility (Fu & Huang, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride has been the subject of various synthetic studies, demonstrating its versatility in chemical reactions. Notably, Liao et al. (2016) developed a batchwise, multigram preparation method for this compound, highlighting its significance in chemical synthesis (Liao et al., 2016). Ghorbani et al. (2016) explored a three-component reaction for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives, emphasizing the simplicity and eco-friendliness of this method (Ghorbani et al., 2016). Wolan et al. (2011) presented tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems, which involve removing benzyl-type protecting groups attached to the nitrogen atom of these compounds (Wolan et al., 2011).

Pharmacological Applications

A series of aryls conjugated to 3N-substituted-azabicyclo[3.1.0]hexane derivatives were synthesized and evaluated as inhibitors of T-type calcium channels for the treatment of neuropathic pain by Kim and Nam (2016). This study found that certain derivatives exhibited potent inhibition and good metabolic stability, indicating the therapeutic potential of these compounds (Kim & Nam, 2016).

Biological Activity

Kurosawa et al. (2020) discussed the importance of the 1-azabicyclo[3.1.0]hexane ring in natural products for biological activities against bacteria, fungi, and tumors. They explored the biosynthesis of ficellomycin, a compound with this ring structure, and revealed the final stages of its biosynthesis involving ring modifications and successive dipeptide formation (Kurosawa et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Bicyclo[2.1.1]hexanes, such as 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , suggesting there is potential for future research and development in this area.

properties

IUPAC Name

1-benzyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)6-12-7-11(8-12)9-13-12;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFHFYIEJJJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225136-10-5
Record name 1-benzyl-2-azabicyclo[2.1.1]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.